2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene
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Overview
Description
2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene is an organic compound with the molecular formula C14H8ClN3O6 and a molecular weight of 349.689 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethenyl linkage, which is further connected to a trinitrobenzene ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form 4-chlorophenyl nitroethene. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product
Chemical Reactions Analysis
2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines or reduced nitro groups.
Scientific Research Applications
2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene is primarily used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Limited industrial applications, mainly in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups and ethenyl linkage. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways are not well-defined, but the compound’s reactivity suggests potential interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene include:
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features but different chemical properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): Another DDT-related compound with distinct environmental and biological effects.
2-[2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazole: A structurally related compound with different functional groups and applications.
Properties
CAS No. |
61599-70-0 |
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Molecular Formula |
C14H8ClN3O6 |
Molecular Weight |
349.68 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H8ClN3O6/c15-10-4-1-9(2-5-10)3-6-12-13(17(21)22)7-11(16(19)20)8-14(12)18(23)24/h1-8H |
InChI Key |
SSHFAPSAKDWQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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